Aripiprazole-d8 (butyl-d8)

Overview

Description

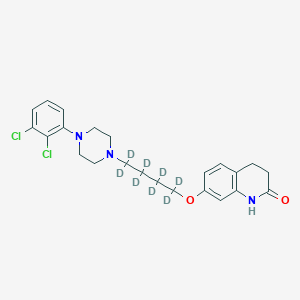

Aripiprazole-d8 (Butyl-d8) is a deuterated version of Aripiprazole . Aripiprazole is an atypical antipsychotic and antidepressant drug used to treat schizophrenia, bipolar disorder, and clinical depression .

Synthesis Analysis

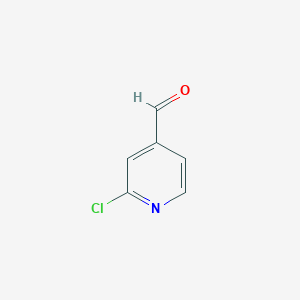

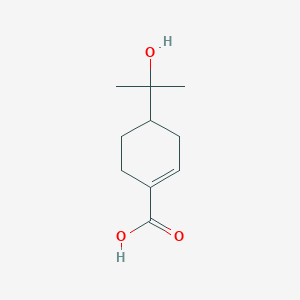

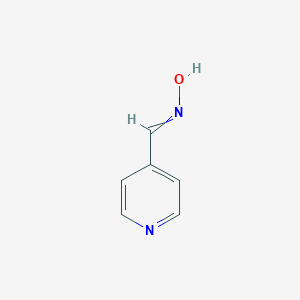

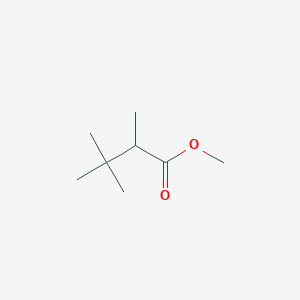

The synthesis of aripiprazole-d8 was achieved in two steps. 1,4-Dibromobutane-d8 reacted with 7-hydroxy-3,4-dihydro-2 (1H)-quinolinone. The first intermediate was then coupled with 1- (2, 3-dichlorophenyl)piperazine hydrochloride to produce 33.4% of aripiprazole-d8 with 99.93% purity .Molecular Structure Analysis

The molecular formula of Aripiprazole-d8 (Butyl-d8) is C23H27Cl2N3O2 . The molecular weight is 456.4 g/mol . The IUPAC name is 7- [1,1,2,2,3,3,4,4-octadeuterio-4- [4- (2,3-dichlorophenyl)piperazin-1-yl]butoxy]-3,4-dihydro-1 H -quinolin-2-one .Chemical Reactions Analysis

Aripiprazole-d8 (Butyl-d8) is a selective dopamine D2-receptor antagonist with dopamine autoreceptor agonist activity .Physical And Chemical Properties Analysis

Aripiprazole-d8 (Butyl-d8) is a white solid . The XLogP3-AA value is 4.6 .Scientific Research Applications

Pharmaceuticals and Drug Formulation

Aripiprazole is used in the pharmaceutical industry for the production of various drugs . One study investigated the design and evaluation of an orodispersible film (ODF) composed of aripiprazole . This film was prepared using a conventional solvent casting technique, and fused with a three-dimensional (3D) printing technique with a hot-melt extrusion (HME) filament . The dissolution and disintegration of the 3D-printed films were faster than those of solvent-cast films .

Improving Solubility

Aripiprazole has poor solubility, which can affect its absorption in the gastrointestinal tract . Research has been conducted to improve the solubility of Aripiprazole by multicomponent crystallization . The results indicated that the solubility and intrinsic dissolution rate of the Aripiprazole salt and its acetone hemisolvate significantly improved .

Proteomics Research

Aripiprazole-d8 (Butyl-d8) is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound can be used to study the interaction between proteins and Aripiprazole, which can provide valuable insights into the biological processes involving this compound .

Neurological Research

Aripiprazole is a third-generation antipsychotic . Therefore, it can be used in neurological research, particularly in studies related to psychosis and other mental health disorders.

Mechanism of Action

Target of Action

Aripiprazole-d8 (butyl-d8) is a deuterated version of Aripiprazole . The primary targets of Aripiprazole are dopaminergic and 5-HT1A receptors . It also antagonizes alpha-adrenergic and 5-HT2A receptors . These receptors play a crucial role in mood regulation, cognition, and psychosis .

Mode of Action

Aripiprazole exhibits a unique mode of action. It acts as a partial agonist on D2 and 5-HT1A receptors and an antagonist at 5-HT2A receptors . This means it can both stimulate and inhibit dopamine depending on the endogenous dopamine levels and signaling status . This combination of partial agonism/antagonism at D2Rs and serotonin 5-HT1A receptors, together with antagonism at serotonin 5-HT2A receptors, contributes to its efficacy .

Biochemical Pathways

It is known that its action on d2 and 5-ht1a receptors influences multiple cellular pathways and several cortical and subcortical neurotransmitter circuitries . This can lead to changes in gene expression, modulation of scaffolding proteins, and activation of transcription factors .

Pharmacokinetics

The parent compound, aripiprazole, is known to be well-absorbed and extensively distributed in the body . It is metabolized primarily by the liver and excreted in both urine and feces . The deuterated version is expected to have similar ADME properties, but specific studies would be needed to confirm this.

Safety and Hazards

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

Aripiprazole is effective at treating the positive symptoms of schizophrenia and has the potential to treat negative and cognitive symptoms at least as well as other atypical antipsychotics . The drug has a favorable side-effect profile and has a low propensity to result in EPS or metabolic syndromes .

properties

IUPAC Name |

7-[1,1,2,2,3,3,4,4-octadeuterio-4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27Cl2N3O2/c24-19-4-3-5-21(23(19)25)28-13-11-27(12-14-28)10-1-2-15-30-18-8-6-17-7-9-22(29)26-20(17)16-18/h3-6,8,16H,1-2,7,9-15H2,(H,26,29)/i1D2,2D2,10D2,15D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEUORZQYGODEFX-BQLKVSHCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C=CC(=C2)OCCCCN3CCN(CC3)C4=C(C(=CC=C4)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])C([2H])([2H])OC1=CC2=C(CCC(=O)N2)C=C1)C([2H])([2H])N3CCN(CC3)C4=C(C(=CC=C4)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70648852 | |

| Record name | 7-({4-[4-(2,3-Dichlorophenyl)piperazin-1-yl](~2~H_8_)butyl}oxy)-3,4-dihydroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70648852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Aripiprazole-d8 (butyl-d8) | |

CAS RN |

1089115-04-7 | |

| Record name | 7-({4-[4-(2,3-Dichlorophenyl)piperazin-1-yl](~2~H_8_)butyl}oxy)-3,4-dihydroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70648852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2-Dimethyl-n-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B27912.png)

![Methyl 3-methylthieno[2,3-C]pyridine-2-carboxylate](/img/structure/B27921.png)

![Ammonium ((1S,3R,4R,7S)-3-bromo-1,7-dimethyl-2-oxobicyclo[2.2.1]heptan-7-yl)methanesulfonate](/img/structure/B27928.png)